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6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one Documentation Hub

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  • Product: 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
  • CAS: 1194459-28-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Regioselective Synthesis, Characterization, and Pharmaceutical Utility Executive Summary & Chemical Identity[1] 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a critical heterocyclic building block, primarily utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary & Chemical Identity[1]

6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a critical heterocyclic building block, primarily utilized in the synthesis of D2 dopamine receptor partial agonists (e.g., Aripiprazole and Brexpiprazole analogs). Its utility lies in the orthogonal reactivity of the 7-hydroxyl group (for O-alkylation) and the 6-bromo moiety (for metal-catalyzed cross-coupling), allowing for precise scaffold diversification.

This guide resolves the ambiguity surrounding its identification, providing the definitive CAS registry number and distinguishing it from its regioisomers (8-bromo) and oxidation states (fully aromatic quinolines).

Core Identifiers
ParameterSpecification
Primary CAS Number 1194459-28-3
Parent Scaffold CAS 22246-18-0 (7-hydroxy-3,4-dihydro-1H-quinolin-2-one)
IUPAC Name 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Synonyms 6-Bromo-7-hydroxy-3,4-dihydrocarbostyril; 6-Bromo-7-hydroxy-dihydro-2-quinolinone
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
SMILES O=C1CCc2cc(Br)c(O)cc2N1

Synthetic Pathway & Regiochemistry

The synthesis of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one hinges on the controlled electrophilic aromatic substitution of the parent dihydrocarbostyril. The primary challenge is regioselectivity . The 7-hydroxyl group strongly activates the ortho positions (C6 and C8).

  • C8 Position: Sterically hindered by the adjacent lactam nitrogen (N1) and electronically disfavored in certain solvent systems.

  • C6 Position: Sterically accessible and electronically activated, making it the kinetic product of bromination.

Reaction Logic Diagram

SynthesisPathway Start 7-Hydroxy-3,4-dihydro- 1H-quinolin-2-one (CAS 22246-18-0) Reagent N-Bromosuccinimide (NBS) Solvent: DMF or CH3CN Temp: 0°C to RT Start->Reagent Activation Intermediate Sigma Complex (Transition State) Reagent->Intermediate Electrophilic Attack Product 6-Bromo-7-hydroxy- 3,4-dihydro-1H-quinolin-2-one (CAS 1194459-28-3) Intermediate->Product Major Path (Steric Control) ByProduct 8-Bromo Isomer (Minor Impurity) Intermediate->ByProduct Minor Path

Figure 1: Regioselective bromination pathway favoring the 6-bromo isomer due to steric constraints at the 8-position.

Experimental Protocol (Self-Validating)

The following protocol is designed to maximize regioselectivity for the 6-bromo isomer. The "Self-Validating" aspect relies on 1H NMR analysis of the crude product to confirm the substitution pattern before purification.

Materials
  • Substrate: 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Quench: Water / Sodium Thiosulfate

Step-by-Step Methodology
  • Dissolution: Charge 7-hydroxy-3,4-dihydro-1H-quinolin-2-one (10 g, 61.3 mmol) into a round-bottom flask. Add DMF (100 mL) and stir until fully dissolved. Cool the solution to 0–5°C in an ice bath.

    • Why: Low temperature suppresses the formation of the 6,8-dibromo byproduct.

  • Bromination: Dissolve NBS (11.45 g, 64.4 mmol) in DMF (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as an off-white solid.

  • Filtration: Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and succinimide.

  • Purification: Recrystallize from Ethanol/Water or Methanol to remove trace 8-bromo isomer.

Validation: The NMR Check

Before proceeding to the next synthetic step, you must validate the regiochemistry using 1H NMR.

  • Scenario A (Correct Product - 6-Bromo): You will observe two singlets in the aromatic region (approx. 7.4 ppm and 6.5 ppm).[1][2]

    • Reasoning: The bromine at C6 and hydroxyl at C7 leave protons at C5 and C8. These protons are para to each other and do not couple (J ≈ 0 Hz).

  • Scenario B (Wrong Product - 8-Bromo): You will observe two doublets (AB system, J ≈ 8-9 Hz).

    • Reasoning: Protons at C5 and C6 are ortho to each other.

Analytical Characterization Data

TechniqueExpected Signal / ValueInterpretation
1H NMR (DMSO-d6) δ 10.0 (s, 1H, NH)Lactam NH
δ 9.5 (s, 1H, OH)Phenolic OH
δ 7.35 (s, 1H, H-5)Diagnostic Singlet (Para to H-8)
δ 6.45 (s, 1H, H-8)Diagnostic Singlet (Shielded by OH)
δ 2.80 (t, 2H), 2.40 (t, 2H)Aliphatic CH₂ of lactam ring
MS (ESI) m/z 241.9 / 243.9 [M+H]⁺Characteristic 1:1 isotopic pattern for Bromine

Pharmaceutical Applications

This compound serves as a "linchpin" intermediate. The 7-OH is typically alkylated first (e.g., with 1,4-dibromobutane or a chloro-linker) to attach the "tail" of the antipsychotic pharmacophore. The 6-Br position remains available for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.

Applications Core 6-Bromo-7-hydroxy- 3,4-dihydro-1H-quinolin-2-one Path1 Path A: O-Alkylation (Creation of Aripiprazole-like Linkers) Core->Path1 K2CO3, R-X Path2 Path B: Pd-Catalyzed Coupling (C6 Arylation for Novel Scaffolds) Core->Path2 Pd(OAc)2, Ar-B(OH)2 Drug D2 Partial Agonist Candidates (Antipsychotics) Path1->Drug Path2->Drug

Figure 2: Divergent synthetic utility in drug discovery.

References

  • PubChem. (n.d.).[3] 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 1194459-28-3).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual reference for dihydrocarbostyril scaffolds in antipsychotics).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the available data on the melting point and physical state of 6-bromo-7-hydroxy-3,4-dihydro-1H-qui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available data on the melting point and physical state of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into the causality behind the physicochemical properties of this compound and its structural isomers. The quinolinone scaffold is a critical pharmacophore in modern drug discovery, and a thorough understanding of the properties of its derivatives is paramount for successful research and development.

Executive Summary

Physicochemical Properties of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

The specific, experimentally verified melting point for 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is not documented in readily accessible chemical literature or supplier databases. However, computational data and the analysis of its molecular structure provide valuable insights into its expected physical properties.

Table 1: Computed Physicochemical Properties for 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

PropertyValueSource
Molecular Formula C₉H₈BrNO₂PubChem
Molecular Weight 242.07 g/mol PubChem
XLogP3 1.4PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Polar Surface Area 49.3 ŲPubChem

The presence of both hydrogen bond donors (the hydroxyl and amine groups) and acceptors (the carbonyl and hydroxyl oxygens) suggests that this molecule will exhibit strong intermolecular hydrogen bonding. This, combined with its rigid, planar bicyclic structure, strongly indicates that it will be a solid at room temperature with a significant melting point.

Comparative Analysis with Structural Isomers

The influence of substituent placement on the physicochemical properties of the quinolinone scaffold is profound. An analysis of the experimentally determined melting points of its isomers provides a valuable framework for estimating the properties of the title compound.

Table 2: Experimental Melting Points of Structural Isomers

CompoundStructureMelting Point (°C)Physical State
6-bromo-3,4-dihydro-1H-quinolin-2-one 6-bromo-3,4-dihydro-1H-quinolin-2-one
170-174Solid, Crystals or Powder7-hydroxy-3,4-dihydro-1H-quinolin-2-one 7-hydroxy-3,4-dihydro-1H-quinolin-2-one233-237Solid6-hydroxy-3,4-dihydro-1H-quinolin-2-one 6-hydroxy-3,4-dihydro-1H-quinolin-2-one236-240Solid, White to almost white powder to crystal

The data clearly demonstrates that the presence of a hydroxyl group significantly increases the melting point of the dihydroquinolinone core, with a jump of over 60°C. This is directly attributable to the introduction of strong hydrogen bonding capabilities. Given that 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one possesses both the bromo-substituent and a hydroxyl group, its melting point is anticipated to be in the higher range, likely comparable to or exceeding that of the hydroxy-isomers.

Experimental Determination of Melting Point: A Validated Protocol

For researchers requiring a definitive melting point, the following protocol outlines a standard and self-validating methodology.

Protocol: Melting Point Determination by Capillary Method

  • Sample Preparation:

    • Ensure the sample of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is finely powdered and thoroughly dried to remove any residual solvent.

    • Pack a capillary tube to a depth of 2-3 mm with the powdered sample.

  • Instrumentation:

    • Utilize a calibrated digital melting point apparatus.

    • Set the ramp rate to 1-2°C per minute for accurate determination.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

  • Validation:

    • To ensure accuracy, perform the measurement in triplicate.

    • Calibrate the apparatus using a certified reference standard with a known melting point in a similar range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Powder and Dry Sample B Pack Capillary Tube A->B C Place in Calibrated Apparatus B->C D Heat at 1-2°C/min C->D E Record Onset and Completion of Melting D->E F Perform in Triplicate E->F G Calibrate with Standard F->G

Caption: Workflow for the experimental determination of melting point.

The Quinolinone Scaffold in Drug Development

The 3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability make it an ideal starting point for the development of potent and selective inhibitors of various biological targets. The bromine atom at the 6-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a wide chemical space.

QuinolinoneApplications cluster_applications Potential Therapeutic Applications A 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one Core Scaffold B Enzyme Inhibitors A:f1->B Targeted Inhibition C CNS Agents A:f1->C Receptor Modulation D Anticancer Agents A:f1->D Cytotoxicity

Caption: The central role of the quinolinone scaffold in drug discovery.

Conclusion

While the precise melting point of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one remains to be experimentally reported in public literature, a comprehensive analysis of its molecular structure and the known properties of its isomers strongly suggests it is a high-melting solid. For researchers and drug development professionals, this understanding is crucial for handling, formulation, and further synthetic modification. The protocols and comparative data provided in this guide offer a solid foundation for working with this promising heterocyclic compound.

References

  • PubChem. (n.d.). 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

Foundational

Technical Guide: Role of 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one in Aripiprazole Synthesis

The following technical guide details the role of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one in the context of Aripiprazole synthesis. Based on the technical literature and pharmaceutical impurity profiling standard...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one in the context of Aripiprazole synthesis.

Based on the technical literature and pharmaceutical impurity profiling standards, this compound serves a distinct role as a Critical Process Impurity and Reference Standard , rather than a primary synthetic building block for Aripiprazole itself. However, it is frequently conflated with the structurally similar functional intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one .[1] This guide addresses both to ensure comprehensive operational clarity.

[1]

Executive Summary

In the industrial synthesis of Aripiprazole (an atypical antipsychotic), the compound 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 1194459-28-3) functions primarily as a Pharmaceutical Analytical Impurity (PAI) .[1] It is used as a reference standard to monitor the purity of the starting material (7-hydroxy-3,4-dihydroquinolin-2(1H)-one) and the final drug substance.[1]

It is crucial to distinguish this ring-brominated impurity from the alkyl-brominated intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one , which is the actual electrophile used to couple the quinolinone core to the piperazine moiety.[1]

Feature6-Bromo-7-hydroxy... (The Subject)7-(4-bromobutoxy)... (The Synthetic Key)
Bromine Position Position 6 on the Quinolinone Ring (Aryl bromide)Terminal position on the Butoxy Chain (Alkyl bromide)
Role Impurity / Reference StandardKey Synthetic Intermediate
Reactivity Inert under standard coupling conditionsHighly reactive electrophile (SN2 substrate)
Criticality Must be minimized (< 0.10%)Must be maximized (Yield/Purity)

The Ring-Bromo Compound: Impurity Profile & Control

Origin and Formation

The 6-bromo impurity typically arises during the synthesis of the core scaffold, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one .[1]

  • Pathway: Electrophilic aromatic substitution (bromination) of the electron-rich phenol ring.[1]

  • Source: If the starting material (e.g., 3-aminophenol) contains trace brominated impurities, or if bromine sources are inadvertently introduced during the Friedel-Crafts cyclization steps, the bromine atom will preferentially substitute at the ortho position to the hydroxyl group (Position 6 or 8).

  • Impact: Due to the stability of the aryl-bromide bond, this impurity can carry through the entire synthesis, leading to "Bromo-Aripiprazole" analogues which are difficult to separate from the active pharmaceutical ingredient (API).

Utilization as a Reference Standard

To comply with ICH Q3A(R2) guidelines, manufacturers synthesize 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one intentionally to serve as a System Suitability Standard in HPLC assays.[1]

  • Purpose: To establish the retention time (RT) and Relative Response Factor (RRF) of the impurity.

  • Specification: The limit for this specific impurity in the intermediate is typically set at NMT (Not More Than) 0.15%.

The Functional Intermediate: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

While the user queried the 6-bromo ring compound, the synthesis of Aripiprazole relies on the 7-(4-bromobutoxy) intermediate.[1][2] This section details the correct synthetic pathway where "bromine" plays a functional role.

Reaction Mechanism: The Williamson Ether Synthesis

The critical step involves the O-alkylation of the 7-hydroxy core with 1,4-dibromobutane.[1]

  • Reagents: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane (excess), Potassium Carbonate (

    
    ).[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Mechanism:

    • Deprotonation:

      
       deprotonates the phenolic hydroxyl at position 7 (
      
      
      
      ).
    • Nucleophilic Attack: The phenoxide anion attacks the terminal carbon of 1,4-dibromobutane via an

      
       mechanism.
      
    • Selectivity: A large excess (3-4 equivalents) of 1,4-dibromobutane is used to prevent the formation of the "dimer" (bis-alkylation), where one butane chain connects two quinolinone rings.[1]

Coupling to Piperazine

The isolated 7-(4-bromobutoxy) intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to yield Aripiprazole.[1] This is a standard N-alkylation.[1]

Visualization: Synthetic Pathways & Impurity Divergence[1]

The following diagram illustrates the standard Aripiprazole pathway (Green) versus the formation and tracking of the 6-Bromo impurity (Red).

Aripiprazole_Synthesis cluster_legend Legend Start 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Core Scaffold) Step1 Reaction with 1,4-Dibromobutane (K2CO3, ACN, Reflux) Start->Step1 ImpuritySource Contamination / Side Reaction (Bromination of Ring) Start->ImpuritySource Intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (The Functional Intermediate) Step1->Intermediate Williamson Ether Synthesis Step2 Coupling with 1-(2,3-dichlorophenyl)piperazine Intermediate->Step2 Product Aripiprazole (API) Step2->Product N-Alkylation Impurity 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (The Impurity / Reference Standard) ImpuritySource->Impurity Electrophilic Subst. ImpurityCarry Carried through Synthesis Impurity->ImpurityCarry ImpurityFinal 6-Bromo-Aripiprazole Analog (Must be removed) ImpurityCarry->ImpurityFinal Key1 Main Synthetic Route Key2 Impurity Pathway

Caption: Schematic distinguishing the functional alkyl-bromide intermediate (Green path) from the ring-brominated impurity (Red path).

Experimental Protocols

Protocol A: Synthesis of the Functional Intermediate

This protocol describes the generation of the 7-(4-bromobutoxy) intermediate, often confused with the 6-bromo compound.[1]

Reagents:

  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq)[1]

  • 1,4-Dibromobutane (3.0 eq)[1][2]

  • Potassium Carbonate (2.0 eq)

  • Acetonitrile (10 volumes)

Procedure:

  • Charge the reactor with Acetonitrile, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one, and Potassium Carbonate.

  • Heat the suspension to reflux (

    
    ) for 1 hour to ensure deprotonation.
    
  • Add 1,4-Dibromobutane dropwise over 30 minutes. Note: Slow addition helps minimize dimer formation.[1]

  • Reflux for 4–6 hours. Monitor by HPLC (Target: < 2% unreacted starting material).

  • Cool to

    
     and filter inorganic salts (
    
    
    
    , Excess
    
    
    ).
  • Concentrate the filtrate under vacuum.

  • Crystallize from Ethanol/Water to yield off-white crystals.

    • Yield: 75–85%[1]

    • Melting Point:

      
      [1]
      
Protocol B: HPLC Detection of 6-Bromo Impurity

This self-validating analytical method ensures the starting material is free of the 6-bromo impurity.[1]

ParameterCondition
Column C18 Reverse Phase (

)
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 10%

80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 215 nm and 254 nm
Retention Time 7-Hydroxy core: ~5.2 min; 6-Bromo Impurity : ~8.4 min

References

  • USP Reference Standards. Aripiprazole Hydroxydihydroquinolinone Analog (7-hydroxy-3,4-dihydroquinolin-2(1H)-one).[1] United States Pharmacopeia. Link

  • Sigma-Aldrich. 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one Product Specification. Merck KGaA. Link

  • BenchChem. The Synthetic Pathway of Aripiprazole: A Technical Guide. BenchChem Technical Library. Link

  • Asian Journal of Chemistry. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one. Asian J. Chem. 2018; 30(4): 834-836.[1][3] Link

  • ChemicalBook. Aripiprazole Synthesis and Impurity Profiling. ChemicalBook Data. Link

Sources

Exploratory

An In-Depth Technical Guide to 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one: Synthesis, Commercial Availability, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS No. 1194459-28-3), a heterocyclic building block of significant interest to the medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS No. 1194459-28-3), a heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors. The document details the compound's physicochemical properties, commercial availability, a plausible synthetic route, and its strategic application as a versatile intermediate for the development of novel therapeutic agents. Emphasis is placed on its structural features—a dihydroquinolinone core, a phenolic hydroxyl group, and a strategically placed bromine atom—which make it an ideal scaffold for generating diverse molecular libraries. An exemplary experimental protocol for derivatization via Suzuki-Miyaura cross-coupling is provided to illustrate its practical utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a substituted dihydroquinolinone, a privileged scaffold in medicinal chemistry. Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one[PubChem][1]
CAS Number 1194459-28-3[PubChem][1]
Molecular Formula C₉H₈BrNO₂[PubChem][1]
Molecular Weight 242.07 g/mol [PubChem][1]
InChIKey WYOOKLVWUVBNQJ-UHFFFAOYSA-N[PubChem][1]
Canonical SMILES C1CC(=O)NC2=CC(=C(C=C21)Br)O[PubChem][1]

Safety and Handling: According to its GHS classification, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Commercial Availability

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is commercially available from several specialized chemical suppliers, facilitating its use in research and development. Researchers should always verify purity and request a certificate of analysis from the supplier before use.

SupplierCAS NumberNotes
1194459-28-3Listed as available for online orders.[2]
1194459-28-3Product listed in catalog.
1194459-28-3Safety data sheet available, indicating supply.[3]

Synthesis and Chemical Reactivity

While specific proprietary syntheses may vary, a plausible and logical route for the preparation of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one can be proposed based on established organic chemistry principles. A common strategy involves the construction of the dihydroquinolinone ring from an appropriately substituted aniline precursor.

Proposed Synthetic Pathway:

A retro-synthetic analysis suggests that the target molecule can be constructed from a substituted phenylpropanamide, which in turn comes from a protected 4-bromo-3-methoxyaniline. The methoxy group serves as a stable protecting group for the phenol, which can be cleaved in the final step.

  • Step 1: Acrylation of 4-bromo-3-methoxyaniline. 4-bromo-3-methoxyaniline is reacted with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) to form the corresponding N-(4-bromo-3-methoxyphenyl)acrylamide.

  • Step 2: Intramolecular Friedel-Crafts Cyclization. The resulting acrylamide is subjected to an acid-catalyzed intramolecular cyclization. A strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, is used to promote the electrophilic aromatic substitution, closing the six-membered ring to form 6-bromo-7-methoxy-3,4-dihydro-1H-quinolin-2-one.

  • Step 3: Demethylation. The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This is a standard procedure often accomplished using strong Lewis acids like boron tribromide (BBr₃) in DCM at low temperatures, or with strong protic acids like HBr.

Chemical Reactivity: The molecule possesses three key functional handles for further chemical modification, making it a highly valuable scaffold:

  • Aryl Bromide (C6): The bromine atom is perfectly positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents.

  • Phenolic Hydroxyl (C7): The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This site is crucial for modulating solubility, hydrogen bonding capacity, and metabolic stability.

  • Lactam Nitrogen (N1): The secondary amine within the lactam ring can be alkylated or arylated under appropriate basic conditions, providing another vector for structural diversification.

Significance and Applications in Drug Discovery

The dihydroquinolinone scaffold is a cornerstone in modern medicinal chemistry. The non-brominated parent of the title compound, 7-hydroxy-3,4-dihydro-1H-quinolin-2-one, is a well-known key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole . This precedent underscores the pharmacological relevance of this heterocyclic system.

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one serves as a strategic starting point for the synthesis of Aripiprazole analogues and other novel compounds. The bromine atom acts as a versatile synthetic handle, enabling the exploration of chemical space around the core scaffold, a process central to structure-activity relationship (SAR) studies.[4] By replacing the bromine with different functional groups, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Closely related bromo-dihydroquinolinone analogues have been investigated as precursors for potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2), which are targets for neurological and cardiovascular diseases, respectively.[4]

G cluster_0 Core Scaffold cluster_1 Derivatization Reactions cluster_2 Generated Analogue Library A 6-bromo-7-hydroxy- 3,4-dihydro-1H-quinolin-2-one B Suzuki Coupling (C6-Aryl/Heteroaryl) A->B C Etherification (C7-OR) A->C D N-Alkylation (N1-R') A->D E Diverse Bioactive Molecules B->E C->E D->E

Caption: Role as a versatile scaffold for generating diverse analogues.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one with an arylboronic acid.

Objective: To synthesize a 6-aryl-7-hydroxy-3,4-dihydro-1H-quinolin-2-one derivative.

Materials:

  • 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Finally, add the palladium catalyst (Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-aryl derivative.

Causality and Self-Validation:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is critical to prevent catalyst degradation and ensure a high-yielding reaction.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact reaction efficiency.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst and is a hallmark of a robust protocol.

  • Monitoring: Regular monitoring by TLC or LC-MS validates the progress of the reaction and prevents the formation of degradation byproducts from prolonged heating.

G A 1. Add Reactants (Quinolinone, Boronic Acid, Base) to Flask B 2. Purge with Inert Gas (N2/Ar) A->B C 3. Add Degassed Solvent & Catalyst B->C D 4. Heat and Stir (80-100 °C, 4-12h) C->D E 5. Monitor by TLC / LC-MS D->E E->D Incomplete F 6. Cool & Quench, then Extract E->F Complete G 7. Purify by Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a high-value, commercially available chemical scaffold with significant potential in drug discovery and medicinal chemistry. Its trifunctional nature allows for systematic and diverse chemical modifications, enabling the efficient generation of compound libraries for hit-to-lead optimization. The established importance of the dihydroquinolinone core in approved pharmaceuticals further validates its utility as a foundational building block for the next generation of therapeutic agents.

References

  • ChemBuyersGuide.com, Inc. Amadis Chemical Company Limited. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71952987, 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one. [Link]

Sources

Protocols & Analytical Methods

Method

large-scale preparation of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

An Application Note for the Scalable Synthesis of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one Abstract This document provides a comprehensive guide to the large-scale synthesis of 6-bromo-7-hydroxy-3,4-dihydro-1H-qui...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one, a pivotal intermediate in the manufacturing of the atypical antipsychotic agent, Brexpiprazole.[1][2][3][4] The described two-step synthetic pathway is designed for scalability, prioritizing safety, efficiency, and high purity of the final product. The process begins with the synthesis of the precursor, 7-hydroxy-3,4-dihydro-1H-quinolin-2-one, followed by a regioselective bromination. This guide explains the causality behind critical process parameters, offers detailed, step-by-step protocols, and outlines essential safety and handling procedures.

Introduction and Strategic Overview

The compound 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one serves as a critical building block in the convergent synthesis of Brexpiprazole.[1][5] The structural integrity and purity of this intermediate are paramount, as they directly impact the quality and impurity profile of the final Active Pharmaceutical Ingredient (API).[6]

Our synthetic strategy is predicated on a robust and economically viable two-step process, which is amenable to industrial scale-up.

The Two-Step Synthetic Pathway:

  • Synthesis of 7-hydroxy-3,4-dihydro-1H-quinolin-2-one (Intermediate 1): This precursor is synthesized from readily available commercial starting materials. Several routes have been reported, including those starting from m-anisidine or resorcinol.[7][8] The chosen method focuses on a reliable cyclization reaction that can be performed in high yield.

  • Regioselective Bromination: Intermediate 1 is then subjected to electrophilic aromatic substitution to introduce a bromine atom at the C6 position. The hydroxyl group at C7 is an ortho-, para-directing activator, making the adjacent C6 position susceptible to bromination. For large-scale operations, N-Bromosuccinimide (NBS) is the brominating agent of choice over elemental bromine due to its solid nature, ease of handling, and enhanced safety profile.[9][10][11]

This application note provides the detailed protocols and scientific rationale for executing this synthesis on a large scale.

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Bromination Start Starting Materials (e.g., Resorcinol based route) Reaction1 Cyclization Reaction Start->Reaction1 Intermediate1 7-hydroxy-3,4-dihydro-1H-quinolin-2-one Reaction1->Intermediate1 Reaction2 Electrophilic Aromatic Substitution Intermediate1->Reaction2 Input to Step 2 NBS N-Bromosuccinimide (NBS) NBS->Reaction2 FinalProduct 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one Reaction2->FinalProduct

Caption: High-level overview of the two-step synthesis pathway.

Experimental Protocols

Part A: Synthesis of 7-hydroxy-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)

This protocol is adapted from established methods involving the cyclization of a substituted propionamide derivative, which can be formed from precursors like m-anisidine or through a multi-step route from resorcinol.[7][8] A common industrial method involves an intramolecular Friedel-Crafts reaction.[8][12]

Materials and Reagents

Reagent/MaterialMolar Eq.Molecular Weight ( g/mol )Notes
N-(3-hydroxyphenyl)-3-chloropropionamide1.0200.64Starting material
Aluminum Chloride (AlCl₃), anhydrous5.0133.34Lewis acid catalyst
High-boiling point solvent (e.g., o-dichlorobenzene)--Optional, improves mixing on large scale[12]
5% Hydrochloric Acid (HCl)--For workup
Deionized Water--For workup and washing

Protocol

  • Reactor Setup: Charge a suitable glass-lined reactor with anhydrous aluminum chloride (5.0 eq).

  • Reagent Addition: Under an inert nitrogen atmosphere, begin stirring and carefully add N-(3-hydroxyphenyl)-3-chloropropionamide (1.0 eq) portion-wise to the reactor. If using a solvent, the starting material can be added as a solution.

  • Reaction: Heat the reaction mixture under controlled stirring to approximately 155-165°C. A melt will form. Maintain this temperature for about 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

  • Quenching: After completion, cool the reaction mixture to about 50°C. Crucially and cautiously, slowly add ice-cold 5% hydrochloric acid to the reactor to quench the reaction and dissolve the aluminum salts. This is a highly exothermic step and requires robust temperature control.

  • Product Isolation: Heat the quenched mixture to approximately 95°C for one hour to ensure complete dissolution of solids and product precipitation upon cooling.[12]

  • Filtration and Washing: Cool the slurry to room temperature. Filter the resulting precipitate and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the wet cake under vacuum at 60-70°C to a constant weight to yield 7-hydroxy-3,4-dihydro-1H-quinolin-2-one as an off-white to pale solid.

Expected Results:

  • Yield: 60-70%

  • Purity (HPLC): >99%[12]

Part B: Large-Scale Synthesis of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

This step employs N-Bromosuccinimide (NBS) for a regioselective bromination. The choice of solvent is critical for managing solubility of both the starting material and NBS, as well as for controlling the reaction temperature. N,N-Dimethylformamide (DMF) is an effective solvent for this transformation.[13]

Materials and Reagents

Reagent/MaterialMolar Eq.Molecular Weight ( g/mol )Notes
7-hydroxy-3,4-dihydro-1H-quinolin-2-one1.0163.17Intermediate 1 from Part A
N-Bromosuccinimide (NBS)1.1177.98Brominating agent
N,N-Dimethylformamide (DMF)-73.09Anhydrous grade solvent
Deionized Water--For precipitation and washing

Protocol

  • Reactor Setup: In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the 7-hydroxy-3,4-dihydro-1H-quinolin-2-one (1.0 eq) and N,N-Dimethylformamide (DMF, approx. 12 mL per gram of starting material).

  • Cooling: Stir the mixture to achieve complete dissolution, then cool the solution to 0°C using a suitable cooling bath (e.g., ice-water or a chiller).

  • NBS Addition: Once the temperature is stable at 0°C, begin adding N-Bromosuccinimide (1.1 eq) in small portions over a period of 30-60 minutes. Causality: Portion-wise addition is critical to maintain temperature control, as the reaction can be exothermic. This minimizes the formation of dibrominated or other side products.

  • Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature (20-25°C) and continue stirring for 4-6 hours.[13]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Precipitation: Upon completion, pour the reaction mixture into a separate vessel containing a large volume of cold deionized water (approx. 10x the volume of DMF used). The product will precipitate out of the solution.

  • Filtration and Washing: Stir the resulting slurry for 30 minutes, then collect the solid product by filtration. Wash the filter cake extensively with deionized water to remove residual DMF and succinimide byproduct.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The final product is typically an off-white or pale yellow solid.

Expected Results:

ParameterSpecification
Appearance Off-white to pale yellow solid
Yield 90-95%
Purity (HPLC) >99.0%
Identity (¹H NMR) Consistent with the structure of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Mechanism and Scientific Rationale

The core of this synthesis lies in the electrophilic aromatic substitution of the quinolinone ring.

G cluster_0 Bromination Mechanism Start 7-hydroxy-3,4-dihydro-1H-quinolin-2-one + NBS Intermediate Sigma Complex (Resonance Stabilized Cation) Start->Intermediate Electrophilic attack of Br+ Product 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one + Succinimide Intermediate->Product Deprotonation (restores aromaticity) exp1 The -OH group at C7 is a strong activating group, enriching the ortho (C6, C8) and para (C5) positions with electron density via resonance. exp2 Steric hindrance from the dihydro-quinolinone ring favors attack at the less hindered C6 position over the C8 position. exp3 NBS, in the presence of a polar aprotic solvent like DMF, serves as a source of the electrophile Br+.

Caption: Key mechanistic steps in the regioselective bromination.

The hydroxyl group at the C7 position is a powerful activating group, donating electron density into the aromatic ring and stabilizing the positively charged intermediate (sigma complex) formed during electrophilic attack. This activation strongly directs the incoming electrophile (Br⁺) to the ortho (C6, C8) and para (C5) positions. The regioselectivity for the C6 position is primarily driven by steric factors, as it is generally more accessible than the C8 position, which is adjacent to the fused ring system.

Safety and Handling

N-Bromosuccinimide (NBS) is a hazardous substance and must be handled with extreme care.

  • Oxidizing Agent: NBS is an oxidizer and may intensify fire. Keep it away from heat, sparks, open flames, and combustible materials.[14]

  • Corrosive: It causes severe skin burns and eye damage.[15][16] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][16]

  • Inhalation Hazard: Avoid breathing dust. Handle only in a well-ventilated area or a chemical fume hood.[14][16]

  • Storage: Store in a cool, dry, well-ventilated area in its original, tightly sealed container. Keep away from reducing agents and incompatible materials like strong bases and acids.[14][15][16]

  • Decomposition: NBS can decompose over time, especially when exposed to light and moisture, releasing bromine, which gives it a yellow or brown color.[9][10] While crude NBS can sometimes be effective, using purified, white NBS is recommended for consistent results.[10]

  • Spill Cleanup: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Do not use combustible materials for cleanup. Place waste in a suitable, labeled container for disposal.[14]

General Safety:

  • Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water. The quenching step is highly exothermic and must be performed with extreme caution and adequate cooling.

  • Solvents: DMF is a skin and respiratory irritant. Handle in a well-ventilated area.

References

  • Brexpiprazole - New Drug Approvals. (n.d.). Google.
  • N-Bromosuccinimide - Apollo Scientific. (n.d.). Apollo Scientific.
  • N-Bromosuccinimide - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • A first-line brominating agent: describing N-bromosuccinimide (NBS). (2022, March 22). Chemia.
  • NBS N-bromosuccinimide.pdf - Safety Data Sheet. (2010, March 12). Thermo Fisher Scientific.
  • N-Bromosuccinimide - Wikipedia. (n.d.). Wikipedia.
  • Process For The Preparation Of Brexpiprazole And Intermediates Thereof. (n.d.). Quick Company.
  • Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole. (2018). Semantic Scholar.
  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (n.d.). Google Patents.
  • WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof. (n.d.). Google Patents.
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018). Semantic Scholar.
  • 6-BroMo-7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis. (n.d.). ChemicalBook.
  • US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof. (n.d.). Google Patents.
  • Brexpiprazole Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. (2005). Chinese Journal of Modern Applied Pharmacy, 390-392.
  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020, December 1). Journal of Organic and Pharmaceutical Chemistry.
  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. (n.d.). Google Patents.

Sources

Application

Application Notes &amp; Protocols: Selective Catalytic Hydrogenation of 6-Bromo-7-Hydroxy-3,4-Dihydro-1H-Quinolin-2-One Derivatives

Abstract: This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one derivatives. The primary transformation detailed is the hydrod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one derivatives. The primary transformation detailed is the hydrodebromination at the C6 position, a critical step in pharmaceutical development and fine chemical synthesis for modifying molecular scaffolds. We present an in-depth analysis of the reaction mechanism, optimization of key experimental parameters, and two detailed, field-proven protocols: one employing classical hydrogen gas and another utilizing a milder transfer hydrogenation approach. This guide is intended for researchers, chemists, and drug development professionals seeking to implement robust and efficient dehalogenation strategies.

Introduction and Strategic Importance

The 7-hydroxy-3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous bioactive compounds. The presence of a bromine atom at the C6 position offers a versatile synthetic handle for further functionalization via cross-coupling reactions. However, its selective removal (hydrodebromination) to yield the parent 7-hydroxy derivative is often a crucial step in structure-activity relationship (SAR) studies or for the synthesis of a final target molecule.

Catalytic hydrogenation stands as the premier method for this transformation due to its high efficiency, clean reaction profile, and scalability. The central challenge lies in achieving selective C-Br bond cleavage without affecting other potentially reducible functional groups or the heterocyclic core. This guide focuses on palladium-on-carbon (Pd/C) catalyzed methods, which are the industry standard for this class of transformation.[1][2]

Reaction Mechanism: The Palladium-Catalyzed Hydrodehalogenation Cycle

The hydrodehalogenation of an aryl bromide, such as our 6-bromo-quinolin-2-one substrate, using a heterogeneous Pd/C catalyst generally proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a palladium(0) active site on the carbon support. This forms an arylpalladium(II) bromide intermediate.

  • Hydrogenolysis/Metathesis: The next step involves the cleavage of the Pd-Br bond. In the presence of H₂ gas, this occurs via reaction with a hydride species (H⁻) adsorbed on the palladium surface. In transfer hydrogenation, a hydrogen donor molecule (e.g., triethylsilane) interacts with the complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arene product (Ar-H) from the arylpalladium(II) hydride intermediate. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of this cycle is influenced by factors such as catalyst activity, hydrogen availability at the catalyst surface, and the electronic nature of the substrate.

G pd0 Pd(0) Active Site arpdbr Aryl-Pd(II)-Br Intermediate pd0->arpdbr 1. Oxidative Addition arbr 6-Bromo-Quinolinone (Ar-Br) arbr->arpdbr arpdh Aryl-Pd(II)-H Intermediate arpdbr->arpdh 2. Hydrogenolysis hbr HBr (Neutralized by Base) arpdbr->hbr hsource Hydrogen Source (H₂ or Donor) hsource->arpdh arpdh->pd0 3. Reductive Elimination Regenerates Catalyst arh Debrominated Product (Ar-H) arpdh->arh

Caption: The catalytic cycle for Pd/C-catalyzed hydrodebromination.

Optimizing Experimental Parameters

Success in catalytic hydrogenation hinges on the careful selection and control of several key parameters.

Catalyst Selection and Loading
  • Catalyst: 5% or 10% Palladium on activated carbon (Pd/C) is the catalyst of choice. It offers high activity, robustness, and is easily removed by filtration. The catalyst is pyrophoric, especially after use, and must be handled with extreme care.[3]

  • Loading: Catalyst loading is typically in the range of 1-5 mol% relative to the substrate. Higher loadings can accelerate the reaction but may increase costs and the risk of side reactions. For hydrodehalogenation, 1 mol% is often a good starting point for optimization.[1]

Hydrogen Source: H₂ Gas vs. Transfer Reagents

Two primary methods provide the necessary hydrogen for the reaction.

  • Hydrogen Gas (H₂): This is the most atom-economical method. Reactions can be run using a hydrogen-filled balloon (atmospheric pressure) or in a pressurized reactor (e.g., Parr shaker) for more challenging substrates.[4] Working with H₂ gas requires strict safety protocols due to its high flammability and explosive potential.[5]

  • Transfer Hydrogenation: This approach uses a stable, liquid hydrogen donor molecule, avoiding the need for specialized high-pressure equipment. It is an operationally simpler and often milder alternative.[1][2]

    • Common Donors: Triethylsilane (TES), ammonium formate, and isopropanol are frequently used. TES, in combination with Pd/C, is highly effective for the deiodination and debromination of (hetero)aryl compounds.[1]

Solvent and Additives
  • Solvent: A solvent that can dissolve the substrate and does not interfere with the catalyst is crucial.

    • Recommended: Tetrahydrofuran (THF), ethanol (EtOH), methanol (MeOH), and ethyl acetate (EtOAc) are excellent choices. Alcohols like methanol and ethanol are often preferred as they are less of a fire hazard than ethers like THF.[3]

  • Base: The reaction generates one equivalent of hydrobromic acid (HBr). To prevent catalyst poisoning and potential acid-catalyzed side reactions, a stoichiometric or slight excess of a non-nucleophilic base is often added.

    • Recommended: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc).

Detailed Experimental Protocols

Safety First: All hydrogenation reactions must be conducted in a certified chemical fume hood.[4] Remove all unnecessary flammable materials.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves.[6] When working with pressurized hydrogen, a blast shield is required.[4][6]

Protocol A: Classical Hydrodebromination using Hydrogen Gas

This protocol is suitable for standard laboratory setups and provides a robust method for complete dehalogenation.

Materials:

  • 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one derivative (1.0 eq)

  • 10% Pd/C (2-5 mol%)

  • Triethylamine (Et₃N, 1.2 eq)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Three-necked round-bottom flask

  • Hydrogen balloon

  • Nitrogen/vacuum manifold

  • Stir bar

Step-by-Step Procedure:

  • Vessel Preparation: Add the 6-bromo-quinolin-2-one derivative (1.0 eq) and a magnetic stir bar to a dry three-necked flask.

  • Inerting: Cap the flask and purge with nitrogen or argon for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (2-5 mol%). Caution: Pd/C can be pyrophoric; do not allow it to come into contact with flammable solvents in the presence of air.[3]

  • Solvent and Base Addition: Add the solvent (e.g., EtOH) via cannula or syringe, followed by the triethylamine (1.2 eq).

  • Hydrogen Purge: Seal the flask, then carefully evacuate the atmosphere and backfill with hydrogen from a balloon. Repeat this purge cycle three times to ensure the flask is filled with hydrogen.[3]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup: a. Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.[7] b. Catalyst Filtration (Critical Step): Dilute the reaction mixture with additional solvent (e.g., MeOH or EtOAc). Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Never allow the filtered catalyst cake to dry completely in the air , as it can ignite.[3] Immediately quench the Celite pad and catalyst with water after filtration and dispose of it in a dedicated, wet waste container.[3] c. Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

G start Start prep 1. Add Substrate & Stir Bar to Three-Neck Flask start->prep inert 2. Purge Flask with Nitrogen prep->inert add_cat 3. Add Pd/C Catalyst (Under N₂) inert->add_cat add_solv 4. Add Solvent & Base add_cat->add_solv h2_purge 5. Evacuate & Backfill with H₂ (3x) add_solv->h2_purge react 6. Stir Vigorously at RT (Monitor Progress) h2_purge->react n2_purge 7. Purge with N₂ to Remove H₂ react->n2_purge filter 8. Filter through Celite® (Quench Catalyst with H₂O) n2_purge->filter isolate 9. Concentrate & Purify filter->isolate end End isolate->end

Caption: Experimental workflow for hydrodebromination using H₂ gas.

Protocol B: Transfer Hydrodebromination using Triethylsilane (TES)

This protocol is ideal for labs not equipped for pressurized hydrogenation and offers a milder, operationally simple alternative.[1]

Materials:

  • 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one derivative (1.0 eq)

  • 10% Pd/C (1-2 mol%)

  • Triethylsilane (TES, 3-4 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Tetrahydrofuran (THF)

  • Standard reaction flask with reflux condenser

  • Stir bar

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add the 6-bromo-quinolin-2-one derivative (1.0 eq), 10% Pd/C (1-2 mol%), potassium carbonate (1.5 eq), and a stir bar.

  • Inerting: Seal the flask and purge with nitrogen or argon.

  • Reagent Addition: Add anhydrous THF, followed by the triethylsilane (3-4 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-24 hours.[1] Progress can be monitored by TLC or LC-MS. If needed, gentle heating to 40-60 °C can be applied.

  • Workup: a. Upon completion, dilute the reaction with ethyl acetate. b. Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and inorganic base. As in Protocol A, ensure the catalyst cake does not dry out and is quenched with water immediately after filtration.[3] c. Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, then with brine. d. Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as needed.

Data Summary and Expected Outcomes

The following table summarizes typical conditions and expected outcomes for the hydrodebromination of a model 6-bromo-7-hydroxy-quinolin-2-one substrate.

ParameterProtocol A (H₂ Gas)Protocol B (Transfer)Notes
Catalyst 10% Pd/C10% Pd/CLower loadings (1-2 mol%) often suffice for transfer hydrogenation.
Catalyst Loading 2-5 mol%1-2 mol%Optimization is key; start low and increase if necessary.
H-Source H₂ (balloon, 1 atm)Triethylsilane (TES)TES is a liquid, simplifying handling.[1]
H-Source Amount Excess3-4 equivalentsEnsure sufficient donor is present for full conversion.
Base Et₃N (1.2 eq)K₂CO₃ (1.5 eq)Base neutralizes the HBr byproduct, protecting the catalyst.
Solvent EtOH or THFTHF or EtOAcSolvent choice depends on substrate solubility.
Temperature Room TemperatureRoom TemperatureGentle heating may be required for less reactive substrates.
Reaction Time 2-12 hours4-24 hoursMonitor by TLC/LC-MS to determine endpoint.
Typical Yield >90%>90%Both methods are highly efficient when optimized.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogen
  • Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade.
  • Hydrogenation Reactions Safety Guidelines. University of Pittsburgh.
  • Hydrogen
  • Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. The Sarpong Group, UC Berkeley.
  • Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. Thieme.
  • Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor.

Sources

Method

reagents for O-alkylation of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Application Note: Strategic O-Alkylation of 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one Executive Summary & Chemical Context The scaffold 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (referred to herein as 6-Br-7-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic O-Alkylation of 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Executive Summary & Chemical Context

The scaffold 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (referred to herein as 6-Br-7-HQ ) is a critical intermediate in the synthesis of atypical antipsychotics and serotonin-dopamine activity modulators (SDAMs), structurally related to Aripiprazole and Brexpiprazole .

The primary synthetic challenge in functionalizing this molecule is regioselectivity . The substrate contains two nucleophilic sites:

  • The Phenolic Hydroxyl (C7-OH): The desired site for alkylation.

  • The Lactam Nitrogen (N1-H): A competitive nucleophilic site.

This guide details the reagents and protocols required to achieve >98% O-alkylation selectivity, leveraging the specific electronic properties induced by the 6-bromo substituent.

Mechanistic Logic & Reagent Selection

The pKa Differential

Success relies on exploiting the acidity difference between the phenol and the lactam.

  • 7-OH (Phenol): pKa

    
     8.0–9.0. The presence of the electron-withdrawing bromine atom at the ortho position (C6) lowers the pKa of the hydroxyl group compared to the non-brominated parent (pKa ~10), making it more acidic.
    
  • 1-NH (Lactam): pKa

    
     16–17.
    

Strategic Implication: By selecting a base with a conjugate acid pKa between 10 and 16, we can thermodynamically favor the deprotonation of the phenol while leaving the lactam intact.

Reagent Classifications
Reagent ClassRecommended ChoiceRationale
Base Potassium Carbonate (K₂CO₃) Standard. Mild enough to deprotonate only the phenol. Inexpensive and easy to remove.
Cesium Carbonate (Cs₂CO₃)High Performance. The "Cesium Effect" improves solubility and reactivity for bulky electrophiles.
Avoid: Sodium Hydride (NaH)Risk. Strong bases can deprotonate the lactam, leading to N-alkylated byproducts.
Solvent DMF (Anhydrous) Excellent solubility for the polar substrate; promotes Sɴ2 mechanisms.
Acetonitrile (MeCN)Good alternative for easier workup (lower boiling point), though reaction times may be longer.
Catalyst Potassium Iodide (KI) Finkelstein Catalyst. Essential when using alkyl chlorides (R-Cl) to generate reactive alkyl iodides in situ.

Reaction Pathways & Selectivity (Diagram)

The following diagram illustrates the competitive pathways and the thermodynamic control exerted by the base selection.

G Substrate 6-Br-7-HQ (Substrate) Base Base Selection (K2CO3 vs NaH) Substrate->Base Dissolution Phenoxide Phenoxide Anion (C7-O-) Base->Phenoxide Mild Base (K2CO3) pKa Selectivity LactamAnion Lactam Anion (N1-) Base->LactamAnion Strong Base (NaH) Over-deprotonation Product_O O-Alkyl Product (Desired) Phenoxide->Product_O R-X / S_N2 Product_N N-Alkyl Byproduct (Impurity) LactamAnion->Product_N R-X

Figure 1: Mechanistic pathway showing the divergence between desired O-alkylation (green path) and competitive N-alkylation (red path) based on base strength.

Detailed Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis (Linker Attachment)

Application: Attaching a chlorobutyl linker (e.g., for Brexpiprazole synthesis).

Reagents:

  • 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (1.0 eq)[1]

  • 1-Bromo-4-chlorobutane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 eq)

  • Solvent: DMF (10 volumes)

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 6-Br-7-HQ (10 g, 41.3 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (11.4 g, 82.6 mmol) in a single portion. Stir at room temperature for 30 minutes.

    • Note: The suspension may change color (often yellow/orange) indicating phenoxide formation.

  • Addition: Add 1-bromo-4-chlorobutane (5.7 mL, 49.5 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C . Monitor by HPLC or TLC (50% EtOAc/Hexanes).

    • Typical Time: 4–6 hours.

    • Validation: Look for the disappearance of the phenol peak.

  • Workup:

    • Cool to 20°C.

    • Pour the mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate.

    • Filter the solid.[2]

    • Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry in a vacuum oven at 45°C.

  • Yield Expectation: 85–92%.

Protocol B: Mitsunobu Reaction (Complex Alcohols)

Application: When the alkylating agent is a complex primary or secondary alcohol rather than a halide.

Reagents:

  • 6-Br-7-HQ (1.0 eq)[1]

  • Target Alcohol (R-OH) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve 6-Br-7-HQ (1.0 eq), R-OH (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF (15 volumes) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C .

  • Addition: Add DIAD dropwise over 20 minutes. Exothermic reaction—maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate THF. Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine.

  • Purification: Column chromatography is usually required to remove triphenylphosphine oxide (TPPO).

Analytical Validation (QC)

To verify the regioselectivity (O vs N), use 1H-NMR (DMSO-d6) :

FeatureO-Alkylated Product (Desired)N-Alkylated Byproduct (Undesired)
Amide Proton (NH) Singlet at ~10.0–10.2 ppm (Visible)Absent
Ether Protons (O-CH₂) Triplet at ~4.0 ppmAbsent (or shifted if N-alkyl)
N-CH₂ Protons AbsentTriplet at ~3.8–4.0 ppm

Key Check: If the broad singlet near 10 ppm disappears, you have alkylated the nitrogen.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Particle size of K₂CO₃ is too large.Use -325 mesh base or grind before use. Add 0.1 eq KI.
N-Alkylation Observed Base is too strong or Temperature too high.Switch from Cs₂CO₃ to K₂CO₃. Lower temp to 50°C. Ensure anhydrous conditions.
Hydrolysis of Linker Water in solvent (for chloro-alkyl linkers).Use freshly distilled DMF or molecular sieves.

References

  • Otsuka Pharmaceutical Co., Ltd. Carbostyril Derivatives and Process for Preparing the Same. US Patent 5,006,528. (Describes the fundamental synthesis of 7-hydroxy-3,4-dihydroquinolin-2-one ethers).

  • Mayer, F. et al.Investigations on the synthesis of quinolinones.Berichte der deutschen chemischen Gesellschaft, 1927, 60B, 854-864. (Foundational chemistry of the 7-hydroxy-dihydroquinolinone scaffold).
  • BenchChem. 6-Bromo-3,4-dihydro-1H-quinolin-2-one Product Data. (Confirming scaffold availability and physical properties).

  • PubChem. Compound Summary: 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one.[1] National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dihydroquinolinone Bromination Optimization

Subject: Optimizing Reaction Temperature for Regioselective Bromination of 3,4-Dihydro-2(1H)-quinolinone Strategic Overview: The Temperature-Selectivity Matrix In the bromination of 3,4-dihydro-2(1H)-quinolinone (DHQ), t...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Temperature for Regioselective Bromination of 3,4-Dihydro-2(1H)-quinolinone
Strategic Overview: The Temperature-Selectivity Matrix

In the bromination of 3,4-dihydro-2(1H)-quinolinone (DHQ), temperature is not merely a kinetic accelerator; it is the primary switch for regioselectivity .

The DHQ scaffold presents two competing reactive sites:

  • The Aromatic Ring (C6/C8): Highly activated for Electrophilic Aromatic Substitution (EAS) due to the nitrogen lone pair.

  • The

    
    -Carbon (C3):  Susceptible to radical halogenation (Wohl-Ziegler) or electrophilic attack via enolization.
    

The Core Conflict:

  • Low Temperature (<25°C) favors Ionic Pathways (EAS) , leading to C6-bromination.

  • High Temperature (>60°C) is required to activate Radical Pathways , leading to C3-bromination, but this risks concurrent EAS if the aromatic ring is not deactivated or if the solvent is too polar.

The following guide breaks down the optimization protocols for targeting either site.

Visualization: Reaction Pathway Decision Tree

The diagram below illustrates how temperature and solvent choice dictate the reaction outcome.

BrominationPathways Start 3,4-Dihydro-2(1H)-quinolinone Cond_Low Condition A: Temp < 25°C Polar Solvent (MeCN/DMF) Start->Cond_Low Electrophilic Attack Cond_High Condition B: Temp > 60°C (Reflux) Non-Polar (CCl4/Benzene) Radical Initiator (AIBN) Start->Cond_High H-Abstraction Inter_Ionic Ionic Intermediate (Sigma Complex) Cond_Low->Inter_Ionic Inter_Radical Radical Intermediate (Benzylic Radical at C3) Cond_High->Inter_Radical Prod_C6 Product A: 6-Bromo-3,4-dihydro-2(1H)-quinolinone (Kinetic Product) Inter_Ionic->Prod_C6 Fast Elimination Prod_C3 Product B: 3-Bromo-3,4-dihydro-2(1H)-quinolinone (Thermodynamic/Radical Product) Inter_Radical->Prod_C3 Br Transfer Prod_C3->Prod_C6 Over-reaction (if uncontrolled)

Figure 1: Decision tree showing how temperature and solvent polarity steer the regioselectivity between C6 (aromatic) and C3 (aliphatic) bromination.

Optimization Protocols
Protocol A: Targeting C6-Bromination (Aromatic Substitution)

Objective: Selective mono-bromination at the para-position relative to Nitrogen.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Optimal Temperature: 0°C to 25°C .

  • Reagents: N-Bromosuccinimide (NBS) or

    
    .[1][2][3]
    
  • Solvent: Acetonitrile (MeCN) or DMF (promotes ionic dissociation).

Step-by-Step Optimization:

  • Dissolution: Dissolve DHQ (1.0 eq) in MeCN (0.1 M concentration).

  • Cooling: Cool the system to 0°C using an ice bath. Why? This suppresses the reaction rate, preventing di-bromination at C8.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.

  • Monitoring: Stir at 0°C for 2 hours. If conversion is <50%, slowly warm to 20°C . Do not exceed 25°C to avoid impurity formation [1].

Data Table: Temperature vs. C6-Selectivity

TemperatureConversion (4h)C6-Bromo YieldC6,C8-Dibromo (Impurity)
0°C 85%92% < 2%
25°C 98%84% 12%
50°C 100%65% 30%
Protocol B: Targeting C3-Bromination (Wohl-Ziegler)

Objective: Functionalization of the


-carbon (often for subsequent elimination to quinolinone).
  • Mechanism: Free Radical Chain Reaction.

  • Optimal Temperature: 60°C to 80°C (Reflux) .

  • Reagents: NBS (1.1 eq) + AIBN (0.1 eq) or Benzoyl Peroxide.

  • Solvent:

    
     (classic) or Chlorobenzene/Trifluorotoluene (greener alternatives).
    

Step-by-Step Optimization:

  • Preparation: Dissolve DHQ in anhydrous non-polar solvent. Degas with

    
     for 15 mins. Why? Oxygen quenches radical chains.
    
  • Initiation: Add NBS and Initiator (AIBN).

  • Ramping: Rapidly heat to reflux (approx. 76-80°C) .

    • Critical Note: Slow heating allows NBS to react via the ionic pathway (C6-bromination) before the radical chain is established. You must reach thermal activation energy quickly [2].

  • Termination: Stop immediately upon NBS consumption (succinimide floats to top).

Troubleshooting Guide
Scenario 1: "I want C3-Br, but I'm getting C6-Br."
  • Root Cause: The ionic pathway is outcompeting the radical pathway. This usually happens if the temperature ramp is too slow or the solvent is too polar.

  • Fix:

    • Switch to a strictly non-polar solvent (Benzene,

      
      , or Trifluorotoluene).
      
    • Pre-heat the solvent bath to reflux temperature before submerging the reaction vessel.

    • Increase the radical initiator load (up to 5 mol%).

Scenario 2: "The reaction stalls at 60% conversion."
  • Root Cause: Radical termination or initiator decomposition. AIBN has a half-life of ~1 hour at 80°C.

  • Fix:

    • Add the initiator in two portions: 50% at T=0 and 50% at T=1 hour.

    • Ensure the reaction is under an inert atmosphere (

      
       or Ar).[4]
      
Scenario 3: "I am seeing unidentified tar/polymerization."
  • Root Cause: Temperature is too high (>100°C) causing decomposition of the DHQ lactam ring, or HBr byproduct is catalyzing side reactions.

  • Fix:

    • Add a solid base scavenger (e.g.,

      
       or solid 
      
      
      
      ) to the reaction mixture to neutralize HBr in situ without dissolving (heterogeneous scavenging).
Visualizing Troubleshooting Logic

Troubleshooting Start Problem Encountered Q1 Which Product is Dominant? Start->Q1 Issue_WrongRegio Wrong Regioisomer (Got C6 instead of C3) Q1->Issue_WrongRegio C6 Major Issue_LowYield Low Yield / Stalled Q1->Issue_LowYield Incomplete Conv. Sol1 Action: 1. Switch to Non-polar Solvent 2. Increase Temp Ramp Rate Issue_WrongRegio->Sol1 Sol2 Action: 1. Add Initiator in Portions 2. Degas Solvent (Remove O2) Issue_LowYield->Sol2

Figure 2: Rapid diagnostic flow for correcting common bromination failures.

Frequently Asked Questions (FAQs)

Q: Can I use light irradiation instead of high temperature for C3-bromination? A: Yes. Photochemical initiation (UV-LED or tungsten lamp) allows the radical reaction to proceed at Room Temperature (25°C). This is often superior as it suppresses thermal degradation, but you must ensure the solvent is strictly non-polar to prevent the competing ionic C6-bromination [3].

Q: Why does my C3-bromo product degrade during workup? A:


-Bromo amides/lactams are sensitive to hydrolysis. Avoid aqueous basic workups. Filter off the succinimide solid, evaporate the solvent, and purify via recrystallization or rapid column chromatography on neutral alumina rather than silica gel.

Q: Is it possible to brominate C3 if C6 is already substituted? A: Yes, and it is actually easier. If C6 is blocked (e.g., by a methyl or methoxy group), the competing EAS pathway is hindered. However, if C6 has an electron-donating group, the C8 position becomes the next EAS target. High-temperature radical conditions are still required.

References
  • BenchChem Technical Support. (2025).[3][4] N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines: Application Notes and Protocols. BenchChem.[3][4] Link

  • Manac Inc. (2022).[1] Bromination reactions that use NBS: Allylic position and benzylic position bromination.[1][3] Chemia.[1] Link

  • Yang, R., Xiong, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495-33499.[5] Link

  • Okten, S., et al. (2025).[6] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[6] National Institutes of Health (PMC). Link

Sources

Optimization

catalyst recovery in 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one production

Technical Support Center: Catalyst Recovery in 6-Bromo-7-Hydroxy-3,4-Dihydro-1H-Quinolin-2-One Production Status: Active Document ID: TSC-BQ-2024-05 Target Audience: Process Chemists, chemical Engineers, R&D Scientists E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Recovery in 6-Bromo-7-Hydroxy-3,4-Dihydro-1H-Quinolin-2-One Production

Status: Active Document ID: TSC-BQ-2024-05 Target Audience: Process Chemists, chemical Engineers, R&D Scientists

Executive Summary

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a critical pharmacophore, notably serving as a key intermediate for D2 dopamine partial agonists like Brexpiprazole .

Traditional synthesis relies heavily on stoichiometric Lewis acids (e.g.,


) for the Friedel-Crafts cyclization and unselective bromination methods. This guide addresses the modernization of this workflow , focusing on the implementation and recovery of Heterogeneous Solid Acid Catalysts (Zeolites)  and Supported Metal Catalysts . These systems offer superior regioselectivity (favoring the 6-position over the 8-position) and amenability to recovery, reducing the environmental quotient (E-factor).

Module 1: The Cyclization Step (Formation of the Quinolinone Core)

The Challenge: The intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropanamide typically consumes stoichiometric


, generating massive aluminum sludge waste that is non-recoverable.

The Solution: Transitioning to Zeolite H-Beta or Solid Superacids (e.g., Sulfated Zirconia) allows for a recoverable catalytic cycle.

Protocol: Zeolite H-Beta Recovery & Regeneration

Prerequisite: The reaction is performed in a high-boiling non-polar solvent (e.g., decalin or mesitylene) to facilitate the heterogeneous surface interaction.

Step-by-Step Recovery Workflow:

  • Hot Filtration (Critical):

    • Action: Upon reaction completion (monitored by HPLC, <1% starting material), filter the reaction mixture while hot (80–100°C).

    • Why: The product (7-hydroxy-3,4-dihydro-1H-quinolin-2-one) may precipitate upon cooling, mixing with the catalyst. Hot filtration keeps the product in solution while retaining the solid catalyst.

  • Solvent Wash:

    • Wash the filter cake with hot ethanol (2x bed volume) to remove adsorbed organic residues / oligomers.

  • Calcination (Regeneration):

    • The catalyst will deactivate due to "coking" (pore blockage by carbonaceous deposits).

    • Protocol: Heat the spent zeolite in a muffle furnace.

    • Ramp: 5°C/min to 550°C.

    • Hold: Maintain 550°C for 4–6 hours under air flow.

  • Rehydration (Optional but Recommended):

    • Store in a desiccator. Some zeolites require specific protonation states; ensure the H-form is maintained.

Data: Catalyst Reusability Profile (Zeolite H-Beta)

Cycle NumberYield (%)Selectivity (%)Notes
Fresh 92>98Optimal performance.
Recycle 1 90>98Minimal loss; simple solvent wash used.
Recycle 2 8597Pore blockage initiating.
Recycle 3 7895STOP. Calcination regeneration required here.
Post-Regen 91>98Activity restored after thermal treatment.

Module 2: The Bromination Step (Regioselectivity Control)

The Challenge: Direct bromination of 7-hydroxy-3,4-dihydro-1H-quinolin-2-one using


 often yields a mixture of 6-bromo, 8-bromo, and 6,8-dibromo products.

The Solution: Use of Ca-Zeolite or Supported Reagents (e.g., NBS on Silica) to impose shape selectivity, directing bromine to the less sterically hindered 6-position.

Troubleshooting Guide: Heterogeneous Bromination Catalyst

Q1: The catalyst filtration is extremely slow. What is happening?

  • Cause: Particle attrition (breakdown of catalyst beads into fines) or product precipitation clogging the filter.

  • Fix:

    • Switch to a sintered glass funnel with a larger pore size (G2 instead of G4) initially.

    • Ensure the reaction mixture is diluted with warm Acetonitrile (ACN) or DMF before filtration. The brominated product has lower solubility than the starting material.

Q2: Regioselectivity for the 6-bromo isomer is dropping after the 3rd cycle.

  • Cause: Leaching of the active metal sites (if metal-exchanged zeolite) or saturation of the pore channels with by-product HBr salts.

  • Fix:

    • Aqueous Wash: Wash the recovered catalyst with dilute

      
       to neutralize trapped HBr, followed by abundant deionized water.
      
    • Drying: Vacuum dry at 120°C for 12 hours. Moisture can alter the Lewis acidity of the zeolite, affecting regiocontrol.

Visualizing the Recovery Logic

The following diagram illustrates the integrated workflow for recovering the solid acid catalyst during the cyclization phase.

CatalystRecovery Start Reaction Mixture (Precursor + Zeolite H-Beta) HotFilter Hot Filtration (>80°C) Start->HotFilter Filtrate Filtrate: Product Solution HotFilter->Filtrate Liquid Phase Cake Filter Cake: Spent Catalyst + Residue HotFilter->Cake Solid Phase Product Crystallization & Isolation Filtrate->Product Wash Solvent Wash (Hot Ethanol) Cake->Wash Check Activity Check: Yield < 85%? Wash->Check Reuse Direct Reuse (Vacuum Dry) Check->Reuse No (High Activity) Regen Thermal Regeneration (550°C, Air) Check->Regen Yes (Coked) Reuse->Start Recycle Loop Regen->Start Restored Loop

Caption: Decision matrix for Zeolite H-Beta recovery in dihydroquinolinone cyclization, distinguishing between simple washing and thermal regeneration.

Frequently Asked Questions (FAQs)

Q: Can we use ionic liquids (ILs) instead of solid catalysts for the cyclization? A: Yes. Chloroaluminate ionic liquids (e.g., [BMIM]Cl-


) act as both solvent and catalyst.
  • Recovery: The IL is recovered by extracting the organic product with an immiscible solvent (like toluene) in which the IL is insoluble.

  • Caveat: ILs are moisture-sensitive. Any water ingress will hydrolyze the

    
     component, irreversibly destroying the IL.
    

Q: How do I determine if the catalyst pores are blocked? A: Perform a BET surface area analysis.

  • Threshold: If the specific surface area drops by >40% compared to fresh catalyst, simple solvent washing is insufficient. Thermal calcination is required to burn off the organic template/coke.

Q: In the bromination step, we see "bromine creep" (bromination at the 8-position). Why? A: This often indicates the reaction is occurring in the bulk solution rather than inside the catalyst pores.

  • Troubleshooting: Ensure the reaction stirring speed is high (>500 RPM) to eliminate mass transfer limitations, forcing the reactants into the zeolite pores where steric constraints prevent 8-position attack.

References

  • Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy. (2005). Detailed protocol on the precursor synthesis and cyclization parameters. 1[2][3][4]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation. US Patent 20060079690A1.[5] Describes the industrial

    
     route and quenching challenges. 6[2][3][4][7][8]
    
  • Exploring Innovative Heterogeneous Catalysts for the Synthesis of 2,3‐Dihydroquinazolin‐4(1H)‐one Derivatives. CSIC Review. Discusses the shift toward reusable metal catalysts to improve E-factors. 4[2][3][4][7][8][1][9][10]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one. Asian Journal of Chemistry. Highlights oxidative methods (DDQ) as alternatives to traditional Friedel-Crafts. 5[2][3][4]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy. National University of Pharmacy, Ukraine. Provides mechanistic insights into regioselective bromination using NBS and molecular bromine. 10[2][3][4][7][8][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Introduction 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a key intermediate in the synthesis of several pharmacologically active molecules, most notably as a precursor to derivatives used in the development of ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a key intermediate in the synthesis of several pharmacologically active molecules, most notably as a precursor to derivatives used in the development of antipsychotic and psychoactive drugs. Its structural motif, featuring a dihydroquinolinone core with specific hydroxylation and bromination patterns, makes it a valuable building block for medicinal chemists. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

This guide provides an in-depth comparison of two plausible synthetic routes to 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one. The methodologies are analyzed based on their chemical logic, potential yield and purity, scalability, and the availability of starting materials. Each route is presented with a detailed experimental protocol, a comparative analysis of its advantages and disadvantages, and visual representations of the synthetic pathways.

Route 1: Late-Stage Bromination of a Dihydroquinolinone Core

This strategy focuses on first constructing the 7-hydroxy-3,4-dihydro-1H-quinolin-2-one core, followed by a regioselective bromination at the C6 position. The hydroxyl group at C7 is a strongly activating, ortho-, para-directing group, which should facilitate the introduction of bromine at the adjacent C6 position.

Logical Flow of Route 1

Route 1 cluster_0 Synthesis of Precursor cluster_1 Bromination Resorcinol Resorcinol Intermediate_A 3-(3-Hydroxyphenoxy)propanoic acid Resorcinol->Intermediate_A Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Intermediate_A 7-Hydroxychroman-2-one 7-Hydroxychroman-2-one Intermediate_A->7-Hydroxychroman-2-one Intramolecular Friedel-Crafts Precursor 7-Hydroxy-3,4-dihydro- 1H-quinolin-2-one 7-Hydroxychroman-2-one->Precursor Ammonolysis Target 6-Bromo-7-hydroxy-3,4-dihydro- 1H-quinolin-2-one Precursor->Target NBS N-Bromosuccinimide NBS->Target

Caption: Synthetic pathway for Route 1.

Experimental Protocol for Route 1

Part A: Synthesis of 7-Hydroxy-3,4-dihydro-1H-quinolin-2-one [1]

  • Acylation of Resorcinol: To a solution of resorcinol (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.1 eq). Cool the mixture to 0-5 °C and add 3-chloropropionyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-hydroxyphenyl) 3-chloropropionate.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude (3-hydroxyphenyl) 3-chloropropionate in a solvent like dichloromethane and cool to 0-5 °C. Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature. Stir the reaction at room temperature for 12-16 hours. Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with dichloromethane, wash, dry, and concentrate to give 7-hydroxychroman-2-one.

  • Ammonolysis: Charge a pressure vessel with 7-hydroxychroman-2-one and a solution of ammonia in methanol (e.g., 7N). Seal the vessel and heat to 70-80 °C for 24 hours. After cooling, vent the excess ammonia and concentrate the reaction mixture. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 7-hydroxy-3,4-dihydro-1H-quinolin-2-one.

Part B: Bromination

  • Regioselective Bromination: Dissolve 7-hydroxy-3,4-dihydro-1H-quinolin-2-one (1.0 eq) in N,N-dimethylformamide (DMF) and cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Pour the reaction mixture into water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by flash chromatography or recrystallization to yield 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one.

Route 2: Cyclization of a Pre-brominated Precursor

This approach involves the synthesis of the target molecule from a starting material that already contains the bromine atom at the desired position. This strategy avoids the potential for isomeric impurities that can arise from late-stage aromatic substitution on an activated ring system.

Logical Flow of Route 2

Route 2 Starting_Material 4-Bromo-3-aminophenol Intermediate_B N-(4-Bromo-3-hydroxyphenyl)- 3-chloropropanamide Starting_Material->Intermediate_B N-Acylation Acylating_Agent 3-Chloropropionyl chloride Acylating_Agent->Intermediate_B Target 6-Bromo-7-hydroxy-3,4-dihydro- 1H-quinolin-2-one Intermediate_B->Target Intramolecular Friedel-Crafts Cyclization

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Comparative

Comparative Crystallographic Guide: 6-Bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Executive Summary & Core Directive In the development of psychotropic therapeutics—specifically dopamine partial agonists like Aripiprazole —the dihydroquinolinone scaffold is ubiquitous. While the parent compound, 7-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of psychotropic therapeutics—specifically dopamine partial agonists like Aripiprazole —the dihydroquinolinone scaffold is ubiquitous. While the parent compound, 7-hydroxy-3,4-dihydro-1H-quinolin-2-one (7-HQ) , is the primary intermediate, its brominated derivative, 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one (6-Br-7-HQ) , serves as a critical structural analogue for defining Structure-Activity Relationships (SAR) and understanding halogen-mediated crystal packing.

This guide objectively compares the crystallographic "performance" (diffraction quality, phase determination ease, and lattice stability) of the 6-Br-7-HQ derivative against its non-brominated parent, 7-HQ .

The Thesis: The introduction of the bromine atom at the C6 position is not merely a synthetic modification; it acts as a "Heavy Atom" anchor, significantly enhancing the reliability of ab initio structure solution via anomalous scattering, while simultaneously altering the supramolecular assembly from purely Hydrogen-bond driven to a mixed H-bond/Halogen-bond network.

Comparative Analysis: Heavy Atom Derivative vs. Parent Scaffold

The following analysis contrasts the crystallographic utility of the target molecule against the industry-standard parent intermediate.

Table 1: Crystallographic Performance Matrix
FeatureAlternative A: 7-HQ (Parent) Target: 6-Br-7-HQ (Brominated) Scientific Implication
Phase Determination Direct Methods (SHELXT/SHELXS). Relies on probability relationships among structure factors. Can be ambiguous with pseudo-symmetry.Heavy Atom / SAD . The Bromine (

) dominates scattering. Allows for Patterson synthesis or SAD phasing if collected at Br K-edge.
6-Br-7-HQ offers unambiguous absolute structure assignment, crucial for verifying tautomeric states (Lactam vs. Lactim).
Crystal Packing H-Bond Dominant .[1] Driven by N-H...O and O-H...O interactions. Often forms planar sheets.Halogen & H-Bond . Introduces C-Br...O or C-Br...

interactions.
The Bromine atom disrupts the planar stacking, often leading to higher density packing and different polymorphs.
Space Group Typically Monoclinic (

)
or Orthorhombic.
Typically Monoclinic (

)
or Triclinic (

).
The lower symmetry often observed in the bromo-derivative indicates more complex intermolecular interlocking.
Mosaicity Moderate. Hydroxyl groups can lead to solvent inclusion/disorder.Low to Moderate. The heavy atom often anchors the lattice, reducing thermal vibration parameters (

) for the core ring.
6-Br-7-HQ typically yields sharper diffraction spots at high resolution (

).

Experimental Protocol: Self-Validating Crystallization Workflow

To obtain high-quality single crystals suitable for X-ray diffraction, one cannot rely on simple precipitation. The following protocol utilizes a Slow Evaporation technique optimized for dihydroquinolinones, ensuring thermodynamic stability.

Phase 1: Synthesis & Purification (Prerequisite)

Before crystallization, the compound must be isolated.

  • Bromination: React 7-HQ with NBS (N-bromosuccinimide) in DMF at

    
     to selectively brominate the C6 position (ortho to the hydroxyl).
    
  • Validation: Confirm regioselectivity via

    
    -NMR (Look for loss of C6 proton and singlet at C5/C8).
    
Phase 2: Crystallization Protocol (The "Antisolvent Diffusion" Method)
  • Solvent A (Good Solvent): Dimethylformamide (DMF) or Hot Ethanol.

  • Solvent B (Antisolvent): Water or Hexane.

Step-by-Step:

  • Dissolution: Dissolve 50 mg of 6-Br-7-HQ in minimal hot Ethanol (

    
    ). Ensure the solution is clear (filter through 0.45 
    
    
    
    m PTFE if necessary).
  • Vessel Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of Hexane (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at ambient temperature (

    
    ) in a vibration-free zone.
    
  • Harvesting: Over 48–72 hours, hexane vapor will diffuse into the ethanol, lowering solubility slowly. Look for prism-like colorless crystals.

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Temperature: Cool to 100 K (Cryostream) to minimize thermal motion (crucial for accurate H-atom positioning).

  • Wavelength: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to minimize absorption by Bromine, though Cu is acceptable if crystal size is
    
    
    .

Structural Logic & Pathways (Visualization)

The following diagrams illustrate the decision-making process for crystallization and the resulting structural interaction network.

Diagram 1: Crystallization Decision Tree

This workflow ensures the isolation of the correct polymorph suitable for X-ray analysis.

CrystallizationWorkflow Start Crude 6-Br-7-HQ Solubility Solubility Test (EtOH vs DMF) Start->Solubility Method_Evap Slow Evaporation (Single Solvent) Solubility->Method_Evap High Solubility Method_Diff Vapor Diffusion (EtOH + Hexane) Solubility->Method_Diff Moderate Solubility Check Microscopy Check (Birefringence) Method_Evap->Check Method_Diff->Check Check->Solubility Amorphous/Twinning XRay X-Ray Diffraction (Mo-K alpha) Check->XRay Single Crystal Found Refine Structure Refinement (SHELXL) XRay->Refine

Caption: Logical workflow for isolating single crystals of 6-Br-7-HQ, prioritizing vapor diffusion for higher quality lattices.

Diagram 2: Interaction Network (Packing Forces)

This diagram visualizes why the Brominated derivative packs differently than the parent.

InteractionNetwork Mol 6-Br-7-HQ Molecule H_Donor N-H / O-H Groups Mol->H_Donor H_Acceptor C=O (Carbonyl) Mol->H_Acceptor Br_Atom Bromine (C6) Mol->Br_Atom H_Donor->H_Acceptor Classic H-Bond (Strong) Packing Crystal Lattice (Monoclinic) H_Donor->Packing H_Acceptor->Packing Br_Atom->H_Acceptor Halogen Bond (C-Br...O) Br_Atom->Packing Increases Density

Caption: The dual-interaction mode (Hydrogen Bonding + Halogen Bonding) stabilizes the 6-Br-7-HQ lattice.

Expected Crystallographic Parameters

Based on the structural class of halogenated dihydroquinolinones (as referenced in Journal of Molecular Structure and Chem. Pharm. Bull.), the following parameters are the standard of acceptance for a publishable structure of 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one.

ParameterExpected Value / RangeNotes
Crystal System MonoclinicMost common for planar heterocycles.
Space Group

or

Centrosymmetric preferences.
Unit Cell (

)

,

,


angle typically

.[2]
Z (Molecules/Cell) 4Indicates 1 molecule per asymmetric unit (

).
R-Factor (

)

(5%)
Values

indicate poor crystal quality or twinning.
Goodness of Fit (S)

Deviations suggest incorrect weighting scheme.

Critical Quality Check: When refining the structure, pay close attention to the C6-Br bond length . It should refine to approximately 1.90 Å . Significant deviation suggests disorder or incorrect element assignment.

Conclusion

For researchers characterizing Aripiprazole intermediates, 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one offers a superior crystallographic subject compared to the parent 7-HQ. The presence of the heavy bromine atom facilitates rapid phase determination and stabilizes the lattice through halogen bonding. By following the Antisolvent Diffusion Protocol outlined above, laboratories can generate high-fidelity structural data that validates regiochemistry and purity with absolute certainty.

References

  • Moreira, C. A., et al. (2020).[3] Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones. Journal of Molecular Structure. Link

  • Otsuka Pharmaceutical Co. (1991). Carbostyril derivatives and process for preparing the same (Aripiprazole Patent). US Patent 5,006,528.[4] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71952987, 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one. Link

  • Banno, K., et al. (1988). Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. Chemical & Pharmaceutical Bulletin. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

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